Acetylenedicarboxylic acid
Overview
Description
Acetylenedicarboxylic acid, also known as but-2-ynedioic acid, is an organic compound with the formula H₂C₄O₄. It is a crystalline solid that is soluble in diethyl ether. This compound was first described in 1877 by Polish chemist Ernest Bandrowski . This compound is notable for its use as a dienophile and dipolarophile in cycloaddition reactions, as well as a Michael acceptor .
Mechanism of Action
Target of Action
Acetylenedicarboxylic acid (ADCA) is an organic compound with the formula HO−C(=O)−C≡C−C(=O)−OH . Its primary targets are the enzymes involved in the metabolism of acetylenic compounds . These enzymes are attracted to the polarized, conjugated triple bond of ADCA, making it an optimal target for enzymic hydration .
Mode of Action
ADCA interacts with its targets through its polarized, conjugated triple bond. This bond undergoes Cu(I)-catalyzed radical addition with acetophenones to yield furan derivatives . The removal of two protons from ADCA yields the acetylenedicarboxylate dianion C4O2−4, which consists only of carbon and oxygen, making it an oxocarbon anion .
Biochemical Pathways
ADCA affects several biochemical pathways. It is used in the synthesis of its ester derivatives, dimethyl acetylenedicarboxylate (DMAD) and diethyl acetylenedicarboxylate, which are useful precursors in organic synthesis . These derivatives can undergo further reactions to form various compounds, such as furan derivatives . ADCA is also one of the shortest linear links used in the preparation of Covalent Organic Frameworks (COFs) and Metal Organic Frameworks (MOFs) like IRMOF-0 .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of ADCA is currently limited. It is known that adca is a crystalline solid that is soluble in diethyl ether , which suggests that it may have good bioavailability.
Result of Action
The action of ADCA results in the formation of various compounds. For example, it can be used to synthesize its ester derivatives, DMAD and diethyl acetylenedicarboxylate . These derivatives can then undergo further reactions to form various compounds, such as furan derivatives . Additionally, ADCA can be used as a spacer while synthesizing molecular chains or dendrimers .
Action Environment
The action, efficacy, and stability of ADCA can be influenced by environmental factors. For instance, the solid-state polymerization of ADCA traditionally requires long exposure times of γ-radiation and yields very low results . This process can be significantly improved by employing high pressure . Furthermore, the solubility of ADCA in diethyl ether suggests that the compound’s action may be influenced by the presence of certain solvents.
Biochemical Analysis
or . .
Biochemical Properties
Acetylenedicarboxylic acid is a widely applied structure motif in synthetic chemistry . It is commonly used as a dienophile and dipolarophile in cycloaddition reactions, or as a Michael acceptor . The acetylenedicarboxylate anion is deployed as a ligand for coordination polymers or as a building block for metal-organic frameworks .
Molecular Mechanism
Its basicity has been investigated in superacid media . It was found that this compound can be protonated in binary superacidic systems .
Temporal Effects in Laboratory Settings
It is known that the compound can be synthesized by treating α,β-dibromo succinic acid with potassium hydroxide KOH in methanol or ethanol .
Metabolic Pathways
It is known that the compound can be used in the synthesis of dimethyl acetylenedicarboxylate, an important laboratory reagent .
Transport and Distribution
Given its solubility in diethyl ether , it is likely to be able to cross cell membranes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetylenedicarboxylic acid can be synthesized by treating α,β-dibromo succinic acid with potassium hydroxide in methanol or ethanol. The reaction yields potassium bromide and potassium acetylenedicarboxylate, which is then treated with sulfuric acid to obtain this compound . Another method involves the use of superacidic systems such as HF/AsF₅ or HF/SbF₅ .
Industrial Production Methods: Industrial production methods for this compound typically involve the same synthetic routes used in laboratory settings, with adjustments for scale and efficiency. The use of high-pressure routes for polymerization has also been explored to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: Acetylenedicarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can yield a variety of products, including alcohols and alkanes.
Substitution: It can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Strong nucleophiles like sodium hydroxide and potassium hydroxide are commonly employed.
Major Products Formed:
Oxidation: Products can include carboxylic acids and ketones.
Reduction: Products can include alcohols and alkanes.
Substitution: Products can include various substituted acetylenes and carboxylates.
Scientific Research Applications
Acetylenedicarboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Oxalic Acid: Similar in structure but lacks the triple bond present in acetylenedicarboxylic acid.
Maleic Acid: Contains a double bond instead of a triple bond.
Fumaric Acid: An isomer of maleic acid with a different spatial arrangement of the carboxyl groups.
Uniqueness: this compound is unique due to its triple bond, which imparts distinct reactivity and properties compared to other dicarboxylic acids. This makes it particularly valuable in synthetic chemistry for the formation of complex cyclic structures and as a building block for advanced materials .
Properties
IUPAC Name |
but-2-ynedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2O4/c5-3(6)1-2-4(7)8/h(H,5,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIVTFGABIZHHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
928-04-1 (potassium salt) | |
Record name | 2-Butynedioic acid | |
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DSSTOX Substance ID |
DTXSID3059715 | |
Record name | 2-Butynedioic acid | |
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Molecular Weight |
114.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | Acetylenedicarboxylic acid | |
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CAS No. |
142-45-0 | |
Record name | 2-Butynedioic acid | |
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Record name | 2-Butynedioic acid | |
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Record name | acetylenedicarboxylic acid | |
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Record name | 2-Butynedioic acid | |
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Record name | 2-Butynedioic acid | |
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Record name | Butynedioic acid | |
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Record name | 2-BUTYNEDIOIC ACID | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D2OJ4KO44 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of acetylenedicarboxylic acid?
A1: this compound has the molecular formula C4H2O4 and a molecular weight of 114.06 g/mol.
Q2: What spectroscopic data are available for characterizing this compound?
A2: Researchers commonly employ various spectroscopic techniques to characterize this compound, including:
- Infrared (IR) spectroscopy: IR spectra reveal characteristic peaks for the carboxylic acid (COOH) and alkyne (C≡C) functional groups. []
- Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule. []
- Raman spectroscopy: Raman spectroscopy complements IR data, offering insights into molecular vibrations and structural changes. []
- Mass spectrometry (MS): MS techniques, such as MALDI-TOF, help determine the molecular weight and analyze fragmentation patterns, which is particularly useful in studying polymerization reactions. []
Q3: How does the solubility of this compound vary in different solvents?
A3: this compound exhibits varying solubility depending on the solvent. It shows good solubility in polar solvents like water, dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), while being less soluble in non-polar solvents. []
Q4: Can this compound be used in high-pressure applications?
A4: Yes, research indicates that this compound can be subjected to high pressure, leading to interesting reactivity. For instance, applying high pressure (around 6 GPa) significantly accelerates its polymerization compared to traditional methods. [] []
Q5: Does this compound exhibit any catalytic activity?
A5: While this compound itself may not be a potent catalyst, its derivatives and metal-organic frameworks (MOFs) incorporating it as a linker exhibit promising catalytic properties. For example, a copper-based MOF using this compound demonstrates enhanced electrocatalytic activity towards creatinine oxidation. []
Q6: How does this compound participate in Diels-Alder reactions?
A6: this compound esters readily participate in Diels-Alder reactions as dienophiles, reacting with dienes to form six-membered rings. The presence of the electron-withdrawing carboxylic acid groups enhances its reactivity. This reaction finds applications in synthesizing various heterocyclic compounds and natural products. [], []
Q7: How is computational chemistry employed to study this compound?
A7: Computational chemistry plays a crucial role in understanding the reactivity and properties of this compound. Researchers utilize density functional theory (DFT) calculations to investigate:
- Reaction mechanisms: DFT calculations elucidate the detailed steps involved in reactions involving this compound, such as cycloadditions and polymerizations. [], [], []
- Electronic structure: Computational models provide insights into the electronic distribution within the molecule, helping to explain its reactivity and interactions. [], []
- Intermolecular interactions: Computational tools analyze the non-covalent interactions, such as hydrogen bonding, influencing the crystal packing and properties of this compound. [], []
Q8: How do structural modifications of this compound affect its reactivity?
A8: Modifying the this compound structure significantly impacts its reactivity. For example:
- Esterification: Converting carboxylic acid groups to esters influences its solubility, reactivity in Diels-Alder reactions, and coordination behavior with metal ions. [], [], []
- Halogenation: Introducing halogen atoms, like chlorine, onto the this compound framework can enhance its gas sorption properties in metal-organic frameworks. [], []
Q9: What strategies can enhance the stability of this compound-based materials?
A9: Several strategies can improve the stability of materials incorporating this compound:
- Metal-organic framework formation: Incorporating this compound as a linker in robust MOF structures can enhance its thermal and chemical stability. [], [], []
- Surface modification: Treating this compound-based nanomaterials, such as perovskite nanoplatelets, with surface passivating agents like this compound itself can improve their stability and performance. []
Q10: What are some emerging applications of this compound and its derivatives?
A10: Research on this compound continually unveils new applications:
- Metal-organic frameworks: Its ability to act as a linker in MOFs makes it valuable for gas storage, separation, and catalysis. [], []
- Nanomaterials: this compound and its derivatives find applications in synthesizing and modifying nanomaterials, such as perovskite nanoplatelets for optoelectronic devices. []
- Electrochemical sensors: Metal-organic frameworks incorporating this compound show promise as catalysts in electrochemical sensors for detecting creatinine and other biomarkers. []
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